molecular formula C14H11N3O4 B5746218 N-(4-carbamoylphenyl)-2-nitrobenzamide

N-(4-carbamoylphenyl)-2-nitrobenzamide

Cat. No.: B5746218
M. Wt: 285.25 g/mol
InChI Key: CRHLHAYVXATWKX-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2-nitrobenzamide is a synthetic benzamide derivative, a class of compounds that has demonstrated significant potential in medicinal chemistry research, particularly in the development of enzyme inhibitors. Benzamide analogs, especially those featuring specific substituents like chloro and nitro groups on the phenyl ring, have been identified as potent acetylcholinesterase (AChE) inhibitors in investigative studies, suggesting this compound's value in neurological research, such as for Alzheimer's disease . For instance, a closely related compound bearing a chlorine atom exhibited an IC50 value of 0.14 ± 0.03 nM, surpassing the potency of the well-known drug donepezil, and was found to bind to the active site of AChE through a key hydrogen bond interaction . Furthermore, the benzamide scaffold is of interest in oncology research. The conserved Bergerat ATP-binding fold shared by the Hsp90 family of chaperones and human topoisomerase IIα (TopoIIα) makes them attractive targets for cancer therapy . Research indicates that compound libraries based on this scaffold, originally developed as ATP-competitive inhibitors of DNA gyrase and TopoIIα, can be repurposed and optimized to develop selective Hsp90β inhibitors, which can disrupt the function of numerous oncogenic client proteins without inducing a pro-survival heat shock response . This positions this compound as a versatile chemical tool or a promising starting point for the hit-to-lead optimization process in drug discovery campaigns. It can be utilized in high-throughput screening, enzymatic assays, and structure-activity relationship (SAR) studies to further explore its mechanism of action and selectivity profile. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c15-13(18)9-5-7-10(8-6-9)16-14(19)11-3-1-2-4-12(11)17(20)21/h1-8H,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHLHAYVXATWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-nitrobenzamide typically involves a two-step reaction. The first step is the preparation of N-(4-carbamoylphenyl)-4-nitrobenzamide by reacting 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions . This intermediate is then further processed to obtain the final product.

Industrial Production Methods

For industrial production, the synthesis pathway is optimized to improve yields and ensure safety. The reaction conditions are carefully controlled to avoid the use of toxic solvents and to maximize the overall yield. The process involves the use of non-corrosive autoclaves and hydrogen pressure to facilitate the reduction steps .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and a suitable catalyst such as palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Reduction: 4-amino-N-(4-carbamoylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-carbamoylphenyl)-2-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between N-(4-carbamoylphenyl)-2-nitrobenzamide and related nitrobenzamide derivatives:

Compound Name Substituents Key Functional Groups Applications/Significance References
This compound 4-carbamoylphenyl, 2-nitro –CONH₂, –NO₂ Hypothesized pharmacological use Inferred
N-(2-nitrophenyl)-4-bromo-benzamide 2-nitrophenyl, 4-bromo –NO₂, –Br Structural studies (crystallography)
Fomesafen (Herbicide) Trifluoromethyl, sulfonyl –CF₃, –SO₂CH₃ Agriculture (PPO inhibitor)
N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide 1,3,4-thiadiazole, ethyl –S–, –C₂H₅ Quality control methodologies
N-(1-Cyanocyclohexyl)-2-nitrobenzamide Cyanocyclohexyl –CN, cyclohexyl Synthetic intermediate (94% yield)
N-(2,4-dimethylphenyl)-2-nitrobenzamide 2,4-dimethylphenyl –CH₃ Unknown (structural analog)
Key Observations:
  • Electron-withdrawing groups: The –NO₂ group is common across all compounds, but additional substituents like –Br () or –CF₃ () modulate electronic properties and applications.
  • Biological activity : Fomesafen () demonstrates how nitrobenzamides can be tailored for specific uses (e.g., herbicides) through strategic substitution.

Physicochemical Properties

  • Melting points: Derivatives like N-(1-Cyanocyclohexyl)-2-nitrobenzamide melt at 152–154°C (), while thiadiazole-containing analogs () have higher thermal stability. The carbamoyl group in the target compound may lower melting points due to hydrogen bonding.
  • Crystallinity : Analogous compounds () form stable crystals via hydrogen bonds and π–π stacking, suggesting similar behavior for this compound.

Q & A

Q. What are the optimal synthetic routes for N-(4-carbamoylphenyl)-2-nitrobenzamide, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves coupling 2-nitrobenzoyl chloride with 4-carbamoylaniline under basic conditions. Key parameters include:
  • Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reactivity .
  • Catalysts : Triethylamine (Et₃N) or dimethylaminopyridine (DMAP) improves nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .
    Critical Step : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) to isolate intermediates .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbamoyl NH₂ signals (δ 6.8–7.2 ppm). Confirm carbonyl (C=O) at ~168 ppm in ¹³C NMR .
  • IR Spectroscopy : Detect nitro (NO₂) asymmetric/symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and amide I bands (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular ion [M+H]⁺ (e.g., m/z 300.0745 for C₁₄H₁₁N₃O₄) .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., C-NO₂ bond ~1.47 Å) using SHELX for refinement .

Q. How can solubility and purity of This compound be determined using pharmacopoeial methods?

  • Methodological Answer :
  • Solubility : Use the shake-flask method (USP) in solvents (e.g., water, ethanol, DMSO). For example, solubility in ethanol is >50 mg/mL, while water solubility is <0.1 mg/mL .
  • Purity :
  • TLC : Compare spots against a reference standard (Rf deviation <5%) .
  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to quantify impurities (<0.5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) when characterizing This compound?

  • Methodological Answer :
  • Cross-Validation : Combine NMR (dynamic structure) with X-ray (static structure) to resolve tautomerism or polymorphism .
  • Variable-Temperature NMR : Identify temperature-dependent shifts (e.g., NH₂ proton exchange broadening at >25°C) .
  • Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational modes (e.g., Gaussian 09 at B3LYP/6-31G**) .

Q. What reaction mechanisms explain the reactivity of the nitro and carbamoyl groups in This compound under varying conditions?

  • Methodological Answer :
  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position. Reduction with Sn/HCl yields the amine derivative .
  • Carbamoyl Group : Participates in hydrogen bonding (e.g., with serine proteases) and hydrolyzes under acidic conditions (pH <2) to form carboxylic acid .
  • Kinetic Studies : Use stopped-flow UV-Vis to measure nitro reduction rates (λmax ~400 nm) under catalytic hydrogenation .

Q. What computational approaches are suitable for predicting the biological targets of This compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on nitrobenzamide derivatives’ binding affinities (ΔG ~-8.5 kcal/mol) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ against inflammatory targets .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns runs in GROMACS) to assess binding mode retention .

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